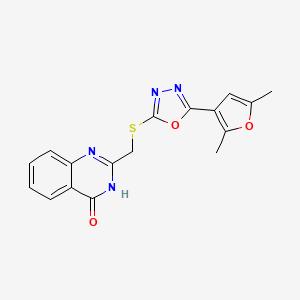![molecular formula C17H22N2O2 B2505261 N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide CAS No. 1311693-23-8](/img/structure/B2505261.png)
N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide" is a novel acetamide derivative. Acetamide derivatives are a significant class of organic compounds that have been extensively studied due to their diverse pharmacological properties. These compounds have been synthesized and characterized for their potential use as cytotoxic, anti-inflammatory, analgesic, antipyretic, and antiulcer agents .
Synthesis Analysis
The synthesis of acetamide derivatives typically involves multi-step reaction sequences. For instance, the Leuckart reaction has been employed to synthesize compounds with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, which is a common structural motif in these types of compounds . Another synthesis approach uses 3-fluoro-4-cyanophenol as a primary compound to create novel 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides . Additionally, the reduction of N-(2-substituted-1-cyanoethenyl) acetamides with NaTeH has been described as a general and convenient method for preparing benzyl substituted acyclic Reissert compounds .
Molecular Structure Analysis
The molecular structures of these acetamide derivatives are confirmed through various analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), elemental analysis, and mass spectrometry. These methods provide detailed information about the functional groups and the overall molecular framework of the synthesized compounds .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For example, the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal is a key step in the synthesis of certain acetamide derivatives . The reaction of hydrazinecarbothioamide with acetic anhydride has also been reported to yield specific thiadiazolyl acetamide compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents such as bromo, tert-butyl, and nitro groups can significantly affect the compound's activity and solubility . The crystal structure and density functional theory (DFT) studies provide insights into the stability and electronic properties of these compounds . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives of N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide possess potential anticancer properties. A study developed new chemical entities, including a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which were assessed for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. These investigations revealed that certain compounds exhibited significant anticancer activities, suggesting potential therapeutic applications in cancer treatment (Rani, Pal, Hegde, & Hashim, 2014).
Anti-inflammatory and Analgesic Activities
The same set of compounds was also evaluated for anti-inflammatory and analgesic activities. The study found that specific derivatives showed promising results in reducing inflammation and pain, indicating their potential use as anti-inflammatory and analgesic agents (Rani, Pal, Hegde, & Hashim, 2014).
Synthetic Methodology
Another aspect of research on this compound focuses on synthetic methodologies for creating derivatives. A study reported a convenient method for reducing N-(2-substituted-1-cyanoethenyl) acetamides, providing a general and convenient preparation route for benzyl substituted acyclic Reissert compounds. This synthetic approach enhances the accessibility of these compounds for further pharmacological evaluation (Zeng, Hu, & Hu, 1997).
Pharmacological Assessments
Further pharmacological assessments of novel acetamide derivatives, including those related to N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide, have indicated potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These studies highlight the diverse therapeutic potentials of these compounds, paving the way for their development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(2)13-5-4-6-15(9-13)21-10-16(20)19-17(3,11-18)14-7-8-14/h4-6,9,12,14H,7-8,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKOUEFORFTRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-ethyl-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2505178.png)
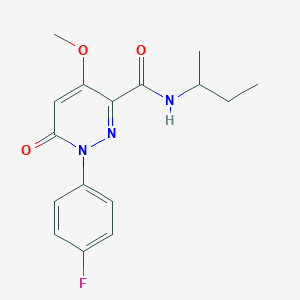
![3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2505182.png)
![2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2505183.png)
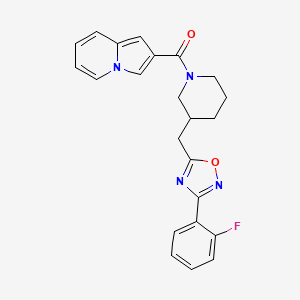
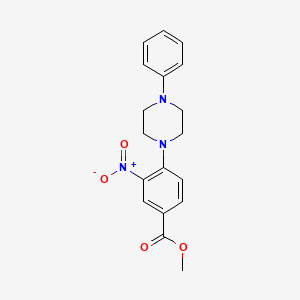
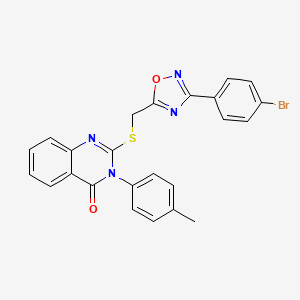

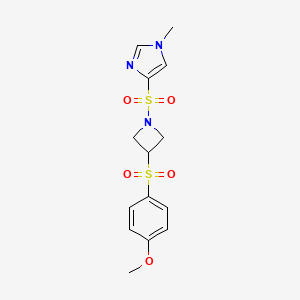


![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)
